Despite initial interest in SAH-SOS1A as a potential KRas inhibitor for cancer therapy, subsequent research identified it as a false positive []. This finding highlights the critical need for rigorous validation and the use of orthogonal assays in drug discovery, particularly for targeting intracellular proteins like KRas.
[1] Although not a viable therapeutic agent, SAH-SOS1A serves as a valuable case study emphasizing the importance of employing reporter-free biophysical assays and cellular counter-screens in early drug discovery to de-risk false positive hits [].
The identification of SAH-SOS1A as a false positive underscores the challenges in developing inhibitors for intracellular protein-protein interactions. Future research should focus on developing more robust screening strategies that incorporate orthogonal assays and cellular counter-screens to effectively identify and de-risk false positive hits [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: